molecular formula C24H27FN2O3 B14943786 3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B14943786
M. Wt: 410.5 g/mol
InChI Key: UAHRFNAPEDKLCH-UHFFFAOYSA-N
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Description

3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the construction of the pyrrolidine and piperidine rings, followed by the introduction of the ethoxybenzyl and fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Piperidine Ring: Similar cyclization reactions can be used to form the piperidine ring.

    Functional Group Introduction: The ethoxybenzyl and fluorophenyl groups can be introduced through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones.

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and its derivatives.

Uniqueness

3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H27FN2O3

Molecular Weight

410.5 g/mol

IUPAC Name

3-[4-[(4-ethoxyphenyl)methyl]piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H27FN2O3/c1-2-30-21-9-3-17(4-10-21)15-18-11-13-26(14-12-18)22-16-23(28)27(24(22)29)20-7-5-19(25)6-8-20/h3-10,18,22H,2,11-16H2,1H3

InChI Key

UAHRFNAPEDKLCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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